molecular formula C22H23NO3 B2961702 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol CAS No. 1232779-70-2

2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol

Cat. No.: B2961702
CAS No.: 1232779-70-2
M. Wt: 349.43
InChI Key: RMJDUWQWZDCHBQ-UHFFFAOYSA-N
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Description

“2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol” is a biochemical compound with the molecular formula C22H23NO3 and a molecular weight of 349.42 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a benzyloxy group (benzyl ether) and an ethoxy group attached to it. The benzyloxy group is further connected to an amino group that is linked to another benzene ring .

Scientific Research Applications

Antioxidant Activity and Mechanisms

Phenolic compounds, including those with methoxy and phenolic hydroxyl groups, have been extensively studied for their antioxidant activities. For example, the study by Chen et al. (2020) investigated the structure-antioxidant activity relationship of phenolic acids and found that methoxyl (-OCH3) and phenolic hydroxyl (-OH) groups can significantly promote the antioxidant activities of these compounds. This suggests that compounds with similar functional groups, such as 2-({[4-(Benzyloxy)phenyl]amino}methyl)-6-ethoxyphenol, could potentially exhibit strong antioxidant properties, beneficial for applications in pharmaceuticals and food preservation (Chen et al., 2020).

Biological and Antimicrobial Activities

Research on Schiff bases and phenolic compounds has shown significant biological activities, including antioxidant, lipoxygenase inhibition, and antimicrobial properties. Aslam et al. (2016) synthesized Schiff bases with potent antioxidant and significant lipoxygenase inhibition activities, also demonstrating excellent antibacterial activities against various bacteria. This highlights the potential of structurally related compounds for applications in developing new antimicrobial agents and in the treatment of oxidative stress-related diseases (Aslam et al., 2016).

Synthesis and Chemical Reactivity

Compounds with a phenolic hydroxyl group and a benzyloxy moiety are pivotal in synthetic chemistry for creating a wide array of chemical entities. Yavari et al. (2006) explored the reactivity of aminophenols with alkyl propiolates, leading to the synthesis of various benzoxazinone derivatives. This underscores the versatility of phenolic compounds in synthetic organic chemistry, indicating that this compound could serve as a precursor or intermediate in the synthesis of complex organic molecules (Yavari et al., 2006).

Properties

IUPAC Name

2-ethoxy-6-[(4-phenylmethoxyanilino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-2-25-21-10-6-9-18(22(21)24)15-23-19-11-13-20(14-12-19)26-16-17-7-4-3-5-8-17/h3-14,23-24H,2,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJDUWQWZDCHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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